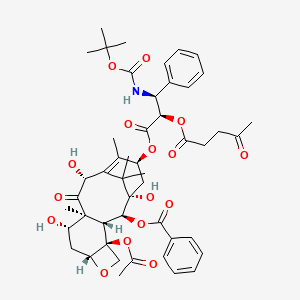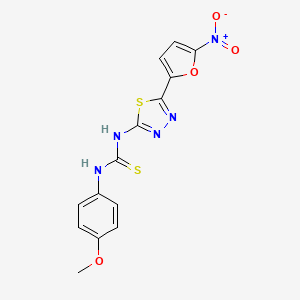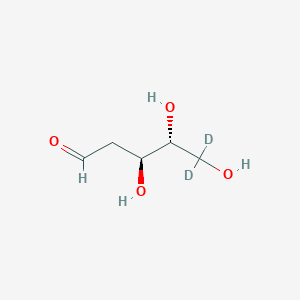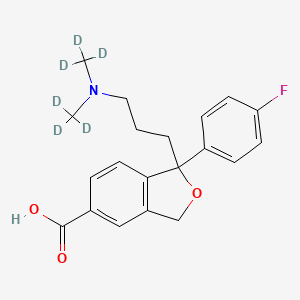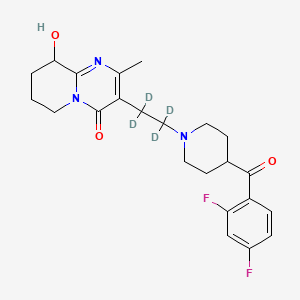
2,4-Difluorobenzoyl paliperidone-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluorobenzoyl paliperidone-d4 is a deuterated form of paliperidone, an atypical antipsychotic used primarily in the treatment of schizophrenia and schizoaffective disorders. The compound is characterized by the presence of two fluorine atoms on the benzoyl ring and deuterium atoms replacing hydrogen atoms in the paliperidone structure. This modification is often used in research to study the pharmacokinetics and metabolic pathways of paliperidone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluorobenzoyl paliperidone-d4 typically involves multiple steps, starting from commercially available precursors. One common route involves the introduction of deuterium atoms into the paliperidone structure through a series of deuterium exchange reactions. The key steps include:
Formation of the benzoyl intermediate: The benzoyl intermediate is synthesized by reacting 2,4-difluorobenzoyl chloride with a suitable nucleophile.
Deuterium exchange: The hydrogen atoms in the paliperidone structure are replaced with deuterium atoms using deuterated reagents under specific conditions.
Coupling reaction: The deuterated intermediate is then coupled with the benzoyl intermediate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2,4-Difluorobenzoyl paliperidone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogen atoms replacing functional groups.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
科学的研究の応用
2,4-Difluorobenzoyl paliperidone-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some key applications include:
Pharmacokinetic studies: The deuterated compound is used as an internal standard in mass spectrometry to study the pharmacokinetics of paliperidone.
Metabolic pathway analysis: Researchers use the compound to investigate the metabolic pathways and identify metabolites of paliperidone.
Drug development: The compound is used in the development of new antipsychotic drugs with improved efficacy and reduced side effects.
Biological research: Studies on receptor binding and interaction with neurotransmitter systems.
作用機序
The mechanism of action of 2,4-Difluorobenzoyl paliperidone-d4 is similar to that of paliperidone. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. By blocking these receptors, the compound helps to alleviate symptoms of schizophrenia and schizoaffective disorders. Additionally, it binds to alpha-adrenergic and histamine receptors, contributing to its therapeutic effects.
類似化合物との比較
2,4-Difluorobenzoyl paliperidone-d4 can be compared with other deuterated and non-deuterated analogs of paliperidone. Some similar compounds include:
Paliperidone: The non-deuterated form, used as an antipsychotic.
Risperidone: A precursor to paliperidone, also used as an antipsychotic.
Deuterated risperidone: A deuterated analog of risperidone used in pharmacokinetic studies.
The uniqueness of this compound lies in its deuterium atoms, which provide stability and allow for detailed pharmacokinetic and metabolic studies.
特性
分子式 |
C23H27F2N3O3 |
|---|---|
分子量 |
435.5 g/mol |
IUPAC名 |
9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H27F2N3O3/c1-14-17(23(31)28-9-2-3-20(29)22(28)26-14)8-12-27-10-6-15(7-11-27)21(30)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,29H,2-3,6-12H2,1H3/i8D2,12D2 |
InChIキー |
CVLTWEWVHZQBRJ-FJVJJXCISA-N |
異性体SMILES |
[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)F |
正規SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


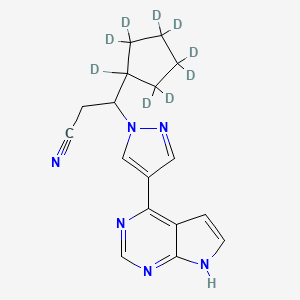
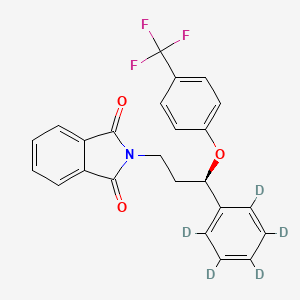
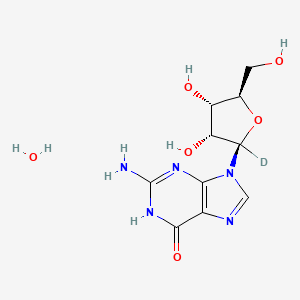
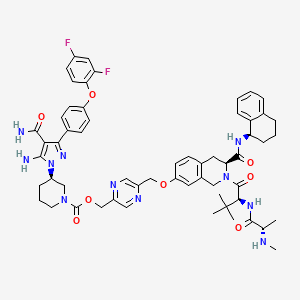

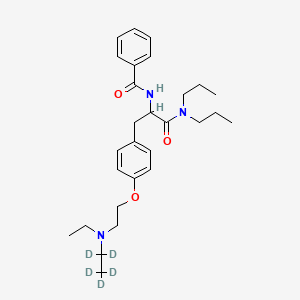
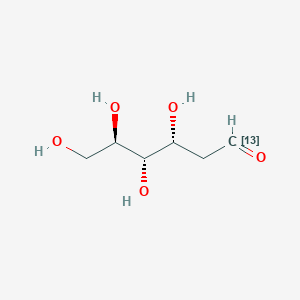
![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)

